4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4F2N2. It is characterized by the presence of two fluorine atoms at the 4th and 5th positions of the pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary target of the compound 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a protein kinase involved in the transduction of mitogenic signals from the cell membrane to the nucleus .
Mode of Action
This compound interacts with its target, FGFR, by inhibiting its activity . This inhibition occurs as the compound binds to the receptor, preventing it from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of this compound with FGFR affects several biochemical pathways. The FGFR signaling pathway, which includes RAS–MEK–ERK, PLCγ, and PI3K–Akt, is primarily affected . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound should be stored in an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions, particularly those involving enzyme inhibition. It has been found to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are significant because FGFRs are involved in key cellular processes such as cell proliferation, differentiation, and angiogenesis. The binding of this compound to these receptors inhibits their activity, thereby modulating downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, this compound significantly inhibits the migration and invasion of these cancer cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of these receptors, leading to their inhibition . This inhibition prevents the autophosphorylation of tyrosine residues, a critical step in the activation of FGFRs. Consequently, the downstream signaling pathways that promote cell growth and survival are disrupted. Additionally, this compound may influence gene expression by modulating transcription factors involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmospheric conditions and at temperatures between 2-8°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, this compound continues to exhibit inhibitory effects on cell proliferation and migration, although the extent of these effects may vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity to normal tissues. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing side effects. Studies have shown that the therapeutic window for this compound is relatively narrow, necessitating careful dose optimization in preclinical and clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy. Additionally, interactions with cofactors such as NADPH may play a role in the compound’s metabolic fate.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites. The compound’s distribution is critical for its therapeutic effects, as it must reach target cells and tissues in sufficient concentrations to exert its biological activity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or nucleus can influence its interactions with target proteins and its overall efficacy. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine typically involves the fluorination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives with various functional groups.
Scientific Research Applications
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: The parent compound without fluorine substitutions.
4-Fluoro-1H-pyrrolo[2,3-b]pyridine: A mono-fluorinated derivative.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Another mono-fluorinated derivative
Uniqueness
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono-fluorinated and non-fluorinated counterparts. The dual fluorination also imparts unique electronic properties, making it a valuable compound in various research and industrial applications .
Biological Activity
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's mechanism of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Target and Binding
The primary target of this compound is the FGFR, which plays a crucial role in various cellular processes including proliferation and differentiation. The compound binds to the tyrosine kinase domain of FGFRs (FGFR1, FGFR2, and FGFR3), leading to inhibition of receptor activity. This interaction is facilitated by the presence of fluorine atoms, which enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Inhibition of FGFR signaling affects several downstream pathways such as RAS–MEK–ERK and PI3K–Akt. These pathways are vital for cell growth and survival; thus, inhibiting them can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Biological Activity
Anticancer Properties
Studies have demonstrated that this compound exhibits potent anticancer activity. For instance, in vitro assays using breast cancer 4T1 cells showed significant inhibition of cell proliferation and induction of apoptosis with IC50 values in the nanomolar range (7–712 nM) against various FGFRs .
Anti-inflammatory Effects
Additionally, the compound has been investigated for its anti-inflammatory properties. It has shown potential in inhibiting phosphodiesterase enzymes, which could further broaden its therapeutic applications beyond oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption. It is also noted as a CYP1A2 inhibitor, which may influence its metabolism and interactions with other drugs . Stability studies suggest that the compound should be stored under inert atmospheric conditions at temperatures between 2-8°C to maintain its efficacy .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxicity of various derivatives of this compound against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells .
- PDE Inhibition Study : Another investigation focused on the compound's inhibition of phosphodiesterase enzymes. The study found that certain derivatives exhibited significant inhibitory activity against PDE4B, demonstrating potential for treating inflammatory diseases .
Data Summary
Biological Activity | Effect Observed | IC50 Values (nM) | Cell Type |
---|---|---|---|
FGFR Inhibition | Inhibition of cell proliferation | 7 - 712 | Cancer Cells (e.g., breast cancer 4T1) |
Anti-inflammatory | Inhibition of PDE4B | Not specified | Macrophages |
Cytotoxicity | Moderate against ovarian cancer | Not specified | Ovarian Cancer Cells |
Properties
IUPAC Name |
4,5-difluoro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVZRADTOCTZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701225 | |
Record name | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196507-66-0 | |
Record name | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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